PIK-inhibitors

説明

Phosphoinositide 3-kinase inhibitors (PI3K inhibitors) are a class of medical drugs mainly used to treat advanced cancers . They function by inhibiting one or more of the phosphoinositide 3-kinase enzymes, which are part of the PI3K/AKT/mTOR pathway . This pathway is involved in cell growth and survival, as well as several other processes frequently activated in many cancers .

Synthesis Analysis

The search for effective specific inhibitors for PI3Kα mutants is ongoing . PI3Kα, a critical lipid kinase, has two subunits, catalytic and inhibitory . PIK3CA, the gene that encodes the p110α catalytic subunit, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Molecular Structure Analysis

Different PI3K inhibitors inhibit different PI3K enzymes, contributing to differences in their effectiveness against certain types of cancers and their side effects . For example, Alpelisib is a selective inhibitor of the α isoform of phosphatidylinositol-3-kinase (PI3Kα) .

Chemical Reactions Analysis

Phosphatidylinositol-3 kinases (PI3Ks) are lipid kinases that phosphorylate signaling lipid PIP2 to PIP3 . PIP3 molecules recruit proteins bearing PIP3-binding pleckstrin homology (PH) domains such as Akt in the PI3K/Akt/mTOR signaling pathway to the plasma membrane .

Physical And Chemical Properties Analysis

The physicochemical and pocket properties of PI3K inhibitors have been identified through PPI-specific database analysis . Studies have suggested that PPI target classes with matching regions in both chemical and target spaces could facilitate the development of iPPIs to the stage of drug candidates .

科学的研究の応用

Cancer Treatment

PIK-inhibitors, specifically PI3Kα inhibitors, are being explored for their potential in cancer treatment . PI3Kα, a critical lipid kinase, has two subunits, catalytic and inhibitory. PIK3CA, the gene that encodes the p110α catalytic subunit, is a highly mutated protein in cancer. Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Overcoming Drug Resistance

The development of drug resistance is a significant challenge in cancer treatment. PIK-inhibitors are being studied for their potential to overcome this resistance .

Breast Cancer Treatment

The FDA has approved the first drug (alpelisib by Novartis) for breast cancer treatment that targets PI3Kα . A second drug (GDC0077), classified as PI3Kα isoform-specific, is undergoing clinical trials .

Allergic Lung Inflammation

PI3K inhibitors, specifically PI3K pan-inhibitors and PI3K-δ inhibitors, have been found to effectively reduce cell counts (eosinophils, neutrophils, lymphocytes, and macrophages) and inflammatory cytokines (total IgE, IL-4, IL-5, IL-13, TNF-α, IL-1β, VEGF) in allergic lung inflammation .

Asthma Treatment

The same PI3K inhibitors used in allergic lung inflammation are also being explored for their potential in asthma treatment .

Development of Less Toxic Drugs

Compared to PI3K pan-inhibitors, which block all pathways, selective PI3K-δ inhibitors are expected to be relatively less toxic .

Anti-Inflammatory Agents

PI3Ks have emerged as a promising therapeutic target for allergic inflammatory disorders because they are implicated in a broad aspect of cellular pathophysiology .

Drug Design Strategies

New strategies for PI3K inhibitor design are being proposed, including an allosteric and orthosteric inhibitor combination, and taking advantage of allosteric rescue mutations to guide drug discovery .

作用機序

Target of Action

PIK-inhibitors primarily target the Phosphatidylinositol-3-kinase (PI3K) , a critical lipid kinase . PI3K has two subunits, catalytic and inhibitory . The gene that encodes the p110α catalytic subunit, PIK3CA, is a highly mutated protein in cancer . Dysregulation of PI3Kα signaling is commonly associated with tumorigenesis and drug resistance .

Mode of Action

PIK-inhibitors interact with their targets by inhibiting the pathway both upstream and downstream of AKT . This results in a more efficient inhibition of the PI3K/Akt/mTOR signaling pathway . Some PIK-inhibitors, such as GDC-0077 and taselisib, have been found to more potently inhibit mutant PI3K pathway signaling and cell viability compared to other PIK-inhibitors . This increased potency is mediated via HER2-dependent specific degradation of mutant p110α compared to wild-type p110α .

Biochemical Pathways

The PI3K/AKT/mTOR signaling pathway is among the most frequently activated in human cancers . PIK-inhibitors affect this pathway, which regulates cell growth, motility, survival, metabolism, and angiogenesis . Dysregulation of the PI3K/AKT/mTOR pathway contributes to the development of tumor and resistance to anticancer therapies .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties can vary among different PIK-inhibitors, these compounds generally have enhanced efficacy, tolerability, pharmacokinetics, and pharmacodynamics . The clinical outcome of pi3k inhibitor-based treatments for solid tumors has been disappointing due to reasons such as drug resistance and lack of specificity .

Result of Action

The inhibition of PI3K signaling by PIK-inhibitors can result in both decreased cellular proliferation and increased cellular death . For example, PI3K delta-specific inhibitor idelalisib is the first PI3Ki compound approved by the United States Food and Drug Administration (FDA) and is proved to be effective in cancer treatment .

Action Environment

The action of PIK-inhibitors can be influenced by various environmental factors. For instance, changes in the environment can shift the free energy landscape of PI3Kα, affecting the action of PIK-inhibitors . Furthermore, the presence of activating oncogenic mutations can affect the structural understanding of PI3Kα activation mechanism .

Safety and Hazards

Although several PI3K inhibitors have received approval from the Food and Drug Administration (FDA) for significant antitumor activity, frequent and severe adverse effects have greatly limited their clinical application . These toxicities are mostly on-target and immune-mediated; nevertheless, the underlying mechanisms are still unclear .

特性

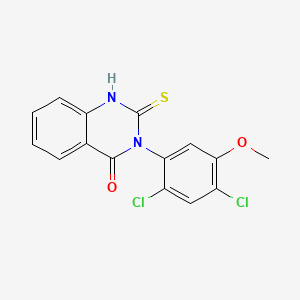

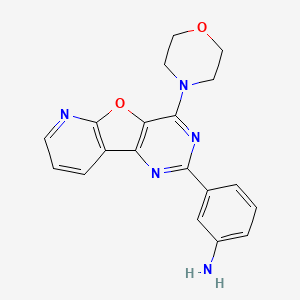

IUPAC Name |

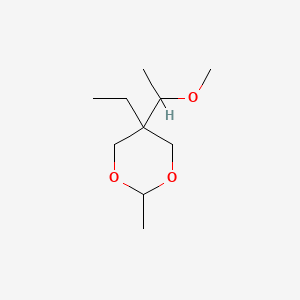

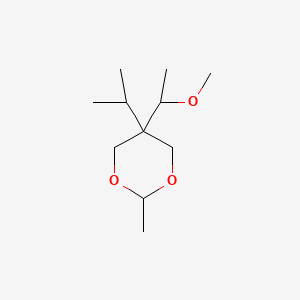

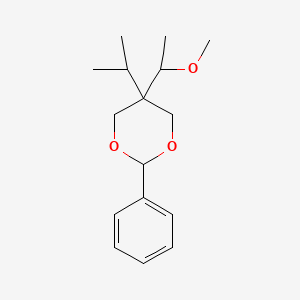

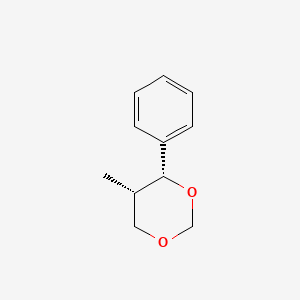

3-(6-morpholin-4-yl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-13-4-1-3-12(11-13)17-22-15-14-5-2-6-21-19(14)26-16(15)18(23-17)24-7-9-25-10-8-24/h1-6,11H,7-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPKSOWRJPRYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC3=C2OC4=C3C=CC=N4)C5=CC(=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PIK-inhibitors | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。